

metronidazole benzoate related substances control

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Compound Focus: Metronidazole Benzoate

CAS No.: 13182-89-3

Cat. No.: S560734

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Frequently Asked Questions

- **What are the common related substances in Metronidazole Benzoate?** The known impurities include **Metronidazole (Impurity A)**, **2-Methyl-4-nitroimidazole (Impurity B)**, and **Benzoic Acid (Impurity C)** [1]. Metronidazole is the hydrolytic degradation product, while 2-Methyl-4-nitroimidazole is a potential process-related impurity [1] [2].
- **What are the specification limits for these impurities?** According to pharmacopeial standards (BP 2017), the individual limits for known impurities (A, B, C) are **not more than 0.1%**. Any other unspecified impurity should be **not more than 0.1%**, and the total impurities should be **not more than 0.2%** [3].
- **How can I develop a stability-indicating method for Metronidazole Benzoate?** A stability-indicating method must effectively separate the API from its degradation products. Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) are essential to validate the method [4]. An example is a cited HPLC method that successfully separates **Metronidazole Benzoate** from Metronidazole and Benzoic Acid within a 6-minute runtime [2].

Analytical Methods & Protocols

Here are detailed protocols for two analytical techniques commonly used for the quantification of **Metronidazole Benzoate** and the control of its related substances.

Ultraviolet (UV) Spectrophotometric Method

This method is suitable for rapid, cost-effective estimation of **Metronidazole Benzoate** in bulk and pharmaceutical formulations, ideal for routine quality control [5].

- **Principle:** The method is based on the measurement of absorbance of **Metronidazole Benzoate** in a solution at its wavelength of maximum absorption (λ_{max}).
- **Method Summary:** The following table summarizes the key validated parameters of the UV method [5]:

| Parameter | Specification / Value |
|-----------------------------------|-------------------------------|
| Analytical Technique | UV Spectrophotometry |
| λ_{max} | 268 nm |
| Diluent | 0.1 N Hydrochloric Acid (HCl) |
| Linearity Range | 1 - 10 $\mu\text{g/mL}$ |
| Regression Equation | $y = 0.078x - 0.012$ |
| Correlation Coefficient (r^2) | 0.997 |
| Accuracy (% Recovery) | 98.9% - 99.37% |
| Precision (% RSD) | < 1% |

- **Experimental Procedure:**
 - **Standard Stock Solution:** Accurately weigh and transfer 25 mg of **Metronidazole Benzoate** reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with 0.1 N HCl to obtain a concentration of 1 mg/mL [5].
 - **Calibration Curve:** Pipette appropriate volumes of the stock solution (e.g., 0.1 mL to 1.0 mL) into a series of 100 mL volumetric flasks. Dilute to volume with 0.1 N HCl to prepare concentrations ranging from 1 to 10 $\mu\text{g/mL}$ [5].

- **Sample Preparation:** For suspension formulations, weigh an amount equivalent to 100 mg of **Metronidazole Benzoate**. Transfer to a 100 mL volumetric flask, add about 20 mL of 0.1 N HCl, and shake for 20 minutes. Dilute to volume with the same solvent and filter. Further dilute the filtrate appropriately to bring the concentration within the linearity range [5].
- **Measurement:** Measure the absorbance of the standard and sample solutions at 268 nm against a blank of 0.1 N HCl [5].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred technique for the separation and quantification of related substances. The following is a stability-indicating method.

- **Principle:** This Reverse-Phase (RP)-HPLC method separates components based on their polarity, allowing for the resolution of **Metronidazole Benzoate** from its impurities [2].
- **Method Summary:** The table below outlines the chromatographic conditions for a stability-indicating assay [2]:

| Parameter | Specification |
|----------------------|--|
| Technique | RP-HPLC |
| Column | Waters Symmetry C8 (4.6 mm × 250 mm, 5 μm) |
| Mobile Phase | Acetonitrile : 0.1% Glacial Acetic Acid in 0.01 M Potassium Phosphate (40:60, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 271 nm |
| Injection Volume | 20 μL |
| Column Temperature | Ambient |
| Runtime | ~6 minutes |
| Retention Time (MB) | ~5 minutes |

- **Experimental Procedure:**

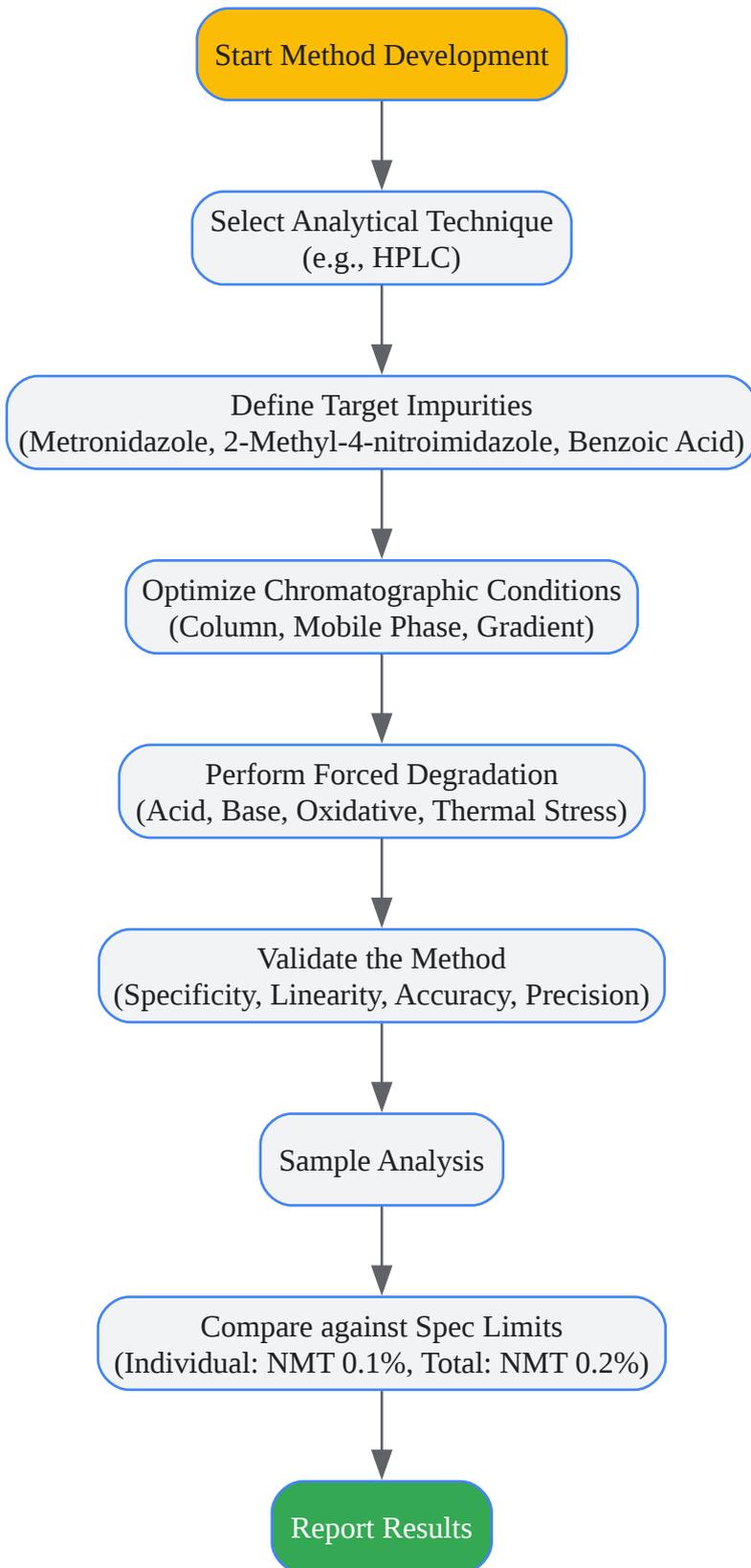
- **Mobile Phase Preparation:** Prepare 0.01 M Monobasic Potassium Phosphate solution. Add 0.1% (v/v) glacial acetic acid to it. Mix this solution with acetonitrile in a 60:40 ratio. Filter and degas before use [2].
- **Standard Solution:** Prepare a solution of **Metronidazole Benzoate** reference standard at a known concentration (e.g., ~100 µg/mL) in the mobile phase or a suitable solvent [2].
- **Sample Solution:** Prepare the test sample at a similar concentration to the standard.
- **System Suitability:** Inject the standard solution to ensure the chromatographic system is suitable. Criteria include a symmetric peak for **Metronidazole Benzoate** and a clear separation from any impurities [2].
- **HPLC Analysis:** Inject the standard and sample solutions. The method successfully separates **Metronidazole Benzoate** from its degradation products, Metronidazole and Benzoic acid [2].

Troubleshooting Common HPLC Issues

| Issue | Possible Cause | Suggested Solution |
|-----------------------------------|---|--|
| Peak Tailing | Column degradation or silanol activity | Use a dedicated C8 column and ensure the mobile phase has adequate buffering and ion-pairing (e.g., acetic acid) [2]. |
| Low Resolution between Impurities | Inadequate chromatographic selectivity | Optimize the mobile phase composition (organic solvent ratio) or type of buffer. Consider using a column with different selectivity (C8 vs C18) [4]. |
| Retention Time Drift | Inconsistent mobile phase pH or composition | Standardize buffer preparation and ensure mobile phase is thoroughly mixed and used consistently. |

Experimental Workflow for Related Substances Analysis

The following diagram visualizes the logical workflow for developing and performing an analysis of **Metronidazole Benzoate** related substances.



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